molecular formula C10H12O5 B6264654 2-(3,5-dimethoxyphenyl)-2-hydroxyacetic acid CAS No. 187752-49-4

2-(3,5-dimethoxyphenyl)-2-hydroxyacetic acid

Cat. No. B6264654
CAS RN: 187752-49-4
M. Wt: 212.2
InChI Key:
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Description

2-(3,5-dimethoxyphenyl)-2-hydroxyacetic acid, also known as DMHAA, is a small organic compound that has been studied for its potential applications in scientific research. It is a derivative of acetic acid, a common organic acid, and has the chemical formula C8H10O4. DMHAA is a colorless solid that is soluble in water and has a melting point of approximately 125°C. It has been used in various laboratory experiments, including studies of its synthesis, mechanism of action, and biochemical and physiological effects.

Scientific Research Applications

2-(3,5-dimethoxyphenyl)-2-hydroxyacetic acid has a number of potential applications in scientific research. It has been studied for its potential use as an inhibitor of enzymes, such as proteases and kinases, which are involved in various cellular processes. It has also been studied for its potential use as an antifungal agent, as well as for its potential use in the treatment of cancer. Furthermore, it has been studied for its potential use as an antioxidant and for its potential anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethoxyphenyl)-2-hydroxyacetic acid is not fully understood. However, it is believed to act as an inhibitor of enzymes, such as proteases and kinases, which are involved in various cellular processes. It is thought to do this by binding to the active site of the enzyme, which prevents the enzyme from performing its normal function. Furthermore, it is believed that 2-(3,5-dimethoxyphenyl)-2-hydroxyacetic acid may also act as an antioxidant, which can protect cells from oxidative damage caused by free radicals.
Biochemical and Physiological Effects
2-(3,5-dimethoxyphenyl)-2-hydroxyacetic acid has been studied for its potential biochemical and physiological effects. It has been found to inhibit the activity of enzymes, such as proteases and kinases, which are involved in various cellular processes. Furthermore, it has been found to act as an antioxidant, which can protect cells from oxidative damage caused by free radicals. Additionally, it has been found to have anti-inflammatory properties, which can reduce inflammation and swelling in the body.

Advantages and Limitations for Lab Experiments

The use of 2-(3,5-dimethoxyphenyl)-2-hydroxyacetic acid in laboratory experiments offers several advantages. It is a relatively inexpensive compound, making it readily available for use in experiments. Furthermore, it is soluble in water, making it easy to work with in aqueous solutions. Additionally, it is relatively stable and has a low toxicity, making it safe to use in experiments. However, there are some limitations to using 2-(3,5-dimethoxyphenyl)-2-hydroxyacetic acid in laboratory experiments. It is not very soluble in organic solvents, making it difficult to work with in organic solutions. Furthermore, it is not very stable at high temperatures, making it difficult to use in experiments that require high temperatures.

Future Directions

There are a number of potential future directions for research into 2-(3,5-dimethoxyphenyl)-2-hydroxyacetic acid. One potential direction is to further study its mechanism of action, in order to better understand how it works and how it can be used in various applications. Another potential direction is to study its potential applications in the treatment of diseases, such as cancer and inflammation. Additionally, further research could be done into its potential use as an antioxidant, in order to better understand how it can protect cells from oxidative damage. Finally, further research could be done into its potential use as an inhibitor of enzymes, in order to better understand how it can be used to regulate cellular processes.

Synthesis Methods

2-(3,5-dimethoxyphenyl)-2-hydroxyacetic acid can be synthesized from 3,5-dimethoxyphenol, an aromatic compound, and acetic acid. The reaction involves the nucleophilic addition of the acetic acid to the 3,5-dimethoxyphenol to form 2-(3,5-dimethoxyphenyl)-2-hydroxyacetic acid. This reaction can be catalyzed by an acid, such as hydrochloric acid, or by an enzyme, such as pyridoxal 5'-phosphate. The reaction is typically carried out at a temperature of 80-100°C and a pressure of 1-2 atm.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3,5-dimethoxyphenyl)-2-hydroxyacetic acid involves the conversion of 3,5-dimethoxybenzaldehyde to 2-(3,5-dimethoxyphenyl)acetic acid, followed by the oxidation of the latter to 2-(3,5-dimethoxyphenyl)-2-hydroxyacetic acid.", "Starting Materials": [ "3,5-dimethoxybenzaldehyde", "Methylmagnesium bromide", "Carbon dioxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Formation of 2-(3,5-dimethoxyphenyl)acetic acid", "3,5-dimethoxybenzaldehyde is reacted with methylmagnesium bromide to form the corresponding alcohol.", "The alcohol is then oxidized with carbon dioxide and hydrochloric acid to form the carboxylic acid.", "Step 2: Oxidation to 2-(3,5-dimethoxyphenyl)-2-hydroxyacetic acid", "2-(3,5-dimethoxyphenyl)acetic acid is treated with sodium hydroxide and hydrogen peroxide to form the desired product, 2-(3,5-dimethoxyphenyl)-2-hydroxyacetic acid." ] }

CAS RN

187752-49-4

Product Name

2-(3,5-dimethoxyphenyl)-2-hydroxyacetic acid

Molecular Formula

C10H12O5

Molecular Weight

212.2

Purity

95

Origin of Product

United States

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